N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18(19(24)22-17-9-5-2-6-10-17)21-15-20(11-13-25-14-12-20)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZBBNYNWOIDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide typically involves the reaction of an oxalyl chloride derivative with an amine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism by which N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share critical features with N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide, enabling comparative analysis:
Key Comparative Insights
Backbone Flexibility vs. Rigidity
- The ethanediamide backbone in the target compound and N-(4-Methoxyphenyl)-...ethanediamide provides rigidity, favoring planar conformations. In contrast, 4-Methoxybutyrylfentanyl employs a butanamide chain, introducing greater torsional flexibility.
Solubility and Lipophilicity
- The 4-phenyloxan group in the target compound likely reduces aqueous solubility compared to the piperazinyl-ethyl substituent in , which enhances polarity. 4-Methoxybutyrylfentanyl exhibits low solubility due to its lipophilic phenethyl-piperidine group, similar to the phenethyl moiety in .
Thermal and Chemical Stability
Research Findings and Implications
Crystallographic and Structural Analysis
For example:
- N-(4-Methoxyphenyl)-...ethanediamide adopts a planar conformation with intermolecular hydrogen bonds, as resolved via SHELXL refinement .
- N-Ethyl-1-phenethyl-N-phenylpiperidin-4-amine forms a monoclinic crystal system (space group P2₁/c), with piperidine chair conformations stabilized by van der Waals interactions .
Biological Activity
N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound can be represented structurally as follows:
This structure contains a phenyl group, an oxane ring, and an ethanediamide moiety, contributing to its potential biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 302.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Pharmacological Profile
This compound has shown various biological activities, primarily through its interaction with specific cellular pathways and targets. Key findings include:
- Apoptosis Induction : Similar compounds have been identified as potent inducers of apoptosis. For instance, structural analogs have demonstrated significant activity in inducing cell death in various cancer cell lines, such as T47D and HCT116 cells .
- Cell Cycle Arrest : Compounds with similar structures have been reported to arrest the cell cycle at the G2/M phase before triggering apoptosis, suggesting a potential mechanism for tumor suppression.
- Caspase Activation : The activation of caspases is critical in the apoptotic pathway. Studies indicate that compounds related to this compound can activate caspases, leading to programmed cell death .
The compound's mechanisms may involve:
- Targeting Kinases : It is suggested that such compounds may interact with cAMP-dependent protein kinase pathways, influencing various cellular processes including proliferation and apoptosis .
- Inhibition of Tubulin Polymerization : Some analogs have shown the ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
Study 1: Induction of Apoptosis
A study investigated a series of naphthalenes similar to this compound. The most potent analog demonstrated an EC50 value of 37 nM in T47D cells, indicating high efficacy in inducing apoptosis through caspase activation and cell cycle arrest .
Q & A
Q. What are the optimal synthetic routes for N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]ethanediamide, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis involves multi-step organic reactions, including coupling of phenyl groups with oxane derivatives. Key steps include:
- Amide bond formation: Use coupling reagents like EDC/HOBt or carbodiimides under inert atmospheres.
- Solvent selection: Ethanol or methanol is preferred for solubility and stability, while DMF may enhance reaction rates .
- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aromatic systems .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm backbone connectivity and substituent positions (e.g., phenyl and oxane protons at δ 7.2–7.6 ppm and δ 3.8–4.2 ppm, respectively) .
- Infrared Spectroscopy (IR): Amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular weight confirmation (e.g., [M+H]⁺ at m/z 405.18) .
- X-ray Crystallography: Single-crystal analysis with SHELXL refines 3D geometry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Workflow: Use software (e.g., Gaussian, ORCA) with B3LYP/6-311+G(d,p) basis sets to calculate:
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?
Methodological Answer:
- Assay standardization: Control variables like pH (7.4), temperature (37°C), and DMSO concentration (<1%) .
- Orthogonal validation: Use SPR (surface plasmon resonance) for binding affinity and fluorogenic substrates for enzymatic activity .
- Meta-analysis: Pool data from ≥3 independent studies, applying ANOVA to identify outliers (p < 0.05) .
Q. How to design experiments to study the compound’s interaction with biological targets (e.g., acetylcholinesterase)?
Methodological Answer:
- Molecular docking: AutoDock Vina or Schrödinger Suite predicts binding poses (e.g., π-π stacking with Trp86) .
- Kinetic assays: Monitor substrate hydrolysis (e.g., acetylthiocholine) via Ellman’s method (λ = 412 nm) .
- Mutagenesis: Replace key residues (e.g., Ser203Ala) to validate binding interactions .
Q. What are the challenges in synthesizing derivatives with modified phenyl or oxane groups, and how can they be addressed?
Methodological Answer:
- Steric hindrance: Introduce bulky substituents (e.g., tert-butyl) via Suzuki-Miyaura coupling under microwave irradiation (70°C, 30 min) .
- Solubility: Replace phenyl with pyridyl groups and use polar aprotic solvents (e.g., DMSO) .
- Purification: Employ preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/water) for hydrophilic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
